chlorozinc(1+);2-phenyl-1,3-dioxolane

Description

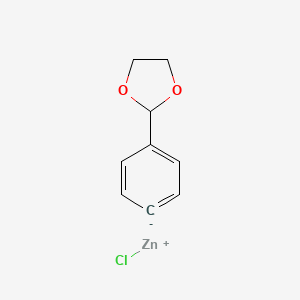

Chlorozinc(1+);2-phenyl-1,3-dioxolane is a chemical compound that combines a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand. The 1,3-dioxolane ring is a five-membered heterocyclic acetal, which is commonly used in organic synthesis as a protecting group for carbonyl compounds . The phenyl group attached to the dioxolane ring adds aromatic stability and potential for further functionalization .

Properties

CAS No. |

820974-47-8 |

|---|---|

Molecular Formula |

C9H9ClO2Zn |

Molecular Weight |

250.0 g/mol |

IUPAC Name |

chlorozinc(1+);2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C9H9O2.ClH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |

InChI Key |

DRKZWWKCQWGJDW-UHFFFAOYSA-M |

Canonical SMILES |

C1COC(O1)C2=CC=[C-]C=C2.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);2-phenyl-1,3-dioxolane can be synthesized through the reaction of zinc chloride with 2-phenyl-1,3-dioxolane in an appropriate solvent. The reaction typically requires a Lewis acid catalyst to facilitate the formation of the chlorozinc complex . The general reaction conditions involve refluxing the reactants in a solvent such as toluene or dichloromethane, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The chlorozinc cation can participate in nucleophilic substitution reactions, leading to the formation of new organozinc compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in substitution reactions.

Major Products

Oxidation: Benzaldehyde and other aromatic aldehydes.

Reduction: Cyclohexyl derivatives.

Substitution: Various organozinc compounds.

Scientific Research Applications

Synthetic Chemistry

1.1 Role as a Catalyst

Chlorozinc(1+); 2-phenyl-1,3-dioxolane has been utilized as a catalyst in several organic reactions. Its ability to facilitate reactions involving radical mechanisms makes it particularly valuable in the synthesis of complex organic molecules. For instance, it has been employed in the polymerization of methyl methacrylate (MMA) where it serves as a comonomer that enhances the control over molecular weight and degradation properties of the resulting polymers .

1.2 Synthesis of Cyclic Ketene Acetals

The compound is also significant in the synthesis of cyclic ketene acetals, which are important intermediates in organic synthesis. A study reported the efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane using chlorozinc(1+); 2-phenyl-1,3-dioxolane as a precursor, demonstrating its utility in generating compounds with desirable reactivity profiles for further transformations .

Materials Science

2.1 Development of Degradable Polymers

Chlorozinc(1+); 2-phenyl-1,3-dioxolane is instrumental in developing degradable polymers. By incorporating this compound into polymer matrices, researchers have been able to tune the hydrolytic degradation rates of polymers like poly(methyl methacrylate). This tunability is crucial for applications where controlled degradation is necessary, such as in drug delivery systems and environmentally friendly materials .

Table 1: Properties of Polymers Containing Chlorozinc(1+); 2-Phenyl-1,3-Dioxolane

| Property | Value |

|---|---|

| Glass Transition Temperature | Slightly lower than PMMA |

| Molar Mass | |

| Degradation Products | Low molar mass after hydrolysis |

Medicinal Chemistry

3.1 Antimicrobial Activity

Recent studies have indicated that derivatives of chlorozinc(1+); 2-phenyl-1,3-dioxolane exhibit significant antimicrobial properties. The presence of phenyl groups enhances the interaction with microbial membranes, leading to increased efficacy against various strains of bacteria and fungi. This property positions these compounds as potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A series of synthesized compounds based on chlorozinc(1+); 2-phenyl-1,3-dioxolane were tested against common pathogens. The results showed that certain derivatives inhibited bacterial growth effectively:

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| Compound A | 16 | Mycobacterium smegmatis |

| Compound B | 19 | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism of action of chlorozinc(1+);2-phenyl-1,3-dioxolane involves the coordination of the chlorozinc cation with the oxygen atoms of the dioxolane ring. This coordination stabilizes the compound and facilitates its participation in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the formation of stable intermediates and transition states .

Comparison with Similar Compounds

Chlorozinc(1+);2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:

1,3-Dioxane: A six-membered ring analog with similar protecting group properties but different reactivity due to ring size.

2-Phenyl-1,3-dioxane: Similar to 2-phenyl-1,3-dioxolane but with a six-membered ring, offering different steric and electronic properties.

Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.

The uniqueness of this compound lies in its combination of a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand, providing both stability and reactivity for various applications .

Biological Activity

Chlorozinc(1+);2-phenyl-1,3-dioxolane is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound consists of a dioxolane ring structure, which is a five-membered cyclic ether containing two oxygen atoms. The presence of the phenyl group enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 150.18 g/mol .

Synthesis

The synthesis of 2-phenyl-1,3-dioxolane typically involves the reaction of salicylaldehyde and diols in the presence of acid catalysts. This method yields high purity and enantiomerically pure compounds . The chlorozinc complex can be formed by reacting zinc chloride with chlorinated dioxolanes, facilitating various chemical transformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3-dioxolanes, including this compound. A series of synthesized 1,3-dioxolanes demonstrated significant antibacterial and antifungal activity:

- Antibacterial Activity : Compounds showed effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against these pathogens .

- Antifungal Activity : The compounds were also evaluated for antifungal efficacy against Candida albicans, with most derivatives showing promising results except for one variant .

The biological activity is believed to be linked to the dioxolane ring's ability to interact with cellular targets. These compounds may inhibit key enzymes or disrupt membrane integrity in microbial cells. The presence of the chlorozinc moiety could enhance these interactions by facilitating metal ion coordination with biological macromolecules .

Study on Antifungal Activity

In a study published in 2011, various new 1,3-dioxolanes were synthesized and screened for their antifungal properties. The results indicated that most compounds had excellent activity against C. albicans, suggesting that modifications in the dioxolane structure could significantly influence antifungal potency .

Study on Antibacterial Efficacy

Another research effort focused on the antibacterial potential of this compound derivatives. The study found that certain derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cells, making them suitable candidates for further development as therapeutic agents .

Summary Table of Biological Activities

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (C. albicans) |

|---|---|---|

| This compound | 625 - 1250 | Yes |

| Other synthesized dioxolanes | Varies (some >1250) | Most showed activity |

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.